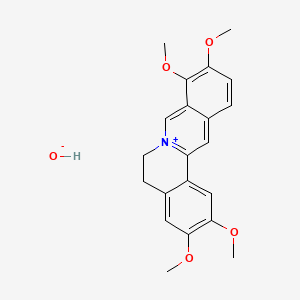

Palmatine hydroxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

131-04-4 |

|---|---|

Molecular Formula |

C21H23NO5 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium hydroxide |

InChI |

InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1 |

InChI Key |

FQXRAAFEBRSBND-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-] |

Other CAS No. |

131-04-4 |

Related CAS |

3486-67-7 (Parent) |

Synonyms |

erbericinine berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1) dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1) o,o-dimethyldemethyleneberberine palmatine palmatine cation palmatine chloride palmatine hydrochloride palmatine hydroxide palmatine iodide palmatine ion palmatine sulfate palmatinium hydroxide palmitine hydroxide |

Origin of Product |

United States |

Natural Occurrence and Advanced Extraction Methodologies for Palmatine Hydroxide

Botanical Sources and Distribution of Palmatine (B190311) Hydroxide-Containing Plants

Palmatine is distributed across several plant families and genera. The primary plant families containing palmatine include Ranunculaceae, Berberidaceae, Rutaceae, Menispermaceae, and Papaveraceae.

Coptis Species (e.g., Coptis chinensis, Coptis japonica)

The genus Coptis, belonging to the Ranunculaceae family, is a significant source of palmatine. These perennial herbs are primarily found in the temperate regions of Asia and North America.

Coptis chinensis, commonly known as Chinese goldthread, is a well-known medicinal plant native to China. wikipedia.org Its rhizomes are rich in several isoquinoline (B145761) alkaloids, including berberine (B55584), palmatine, and coptisine (B600270). wikipedia.org Studies have shown that the distribution of these alkaloids can vary within the plant's rhizome. For instance, analysis using time-of-flight secondary ion mass spectrometry (TOF-SIMS) has revealed that palmatine is more concentrated in the pith of the Coptis chinensis rhizome compared to other parts. researchgate.netfrontiersin.org The content of these alkaloids, including palmatine, has been observed to increase as the plant ages. frontiersin.org

Coptis japonica, or Japanese goldthread, also contains palmatine along with other bioactive alkaloids like berberine and coptisine. acs.orgjmb.or.krbiomolther.orgnih.govnih.gov Research has identified berberine chloride, palmatine iodide, and coptisine chloride as active constituents in extracts from Coptis japonica roots. jmb.or.krnih.gov Comparative studies between different Coptis species, such as C. chinensis and C. teeta, have detected the presence of berberine, coptisine, jatrorrhizine (B191652), and palmatine in both. frontiersin.orgnih.gov In the roots of these species, while the levels of berberine, coptisine, and jatrorrhizine were similar, the concentration of palmatine was found to be four times higher in C. chinensis than in C. teeta. frontiersin.orgnih.gov

Table 1: Palmatine Content in Coptis Species

| Species | Plant Part | Key Alkaloids Detected | Palmatine Distribution/Content Findings |

| Coptis chinensis | Rhizome | Berberine, Palmatine, Coptisine, Epiberberine, Columbamine (B1221706), Jatrorrhizine, Oxyberberine | Palmatine is more abundant in the pith. researchgate.netfrontiersin.org Palmatine content increases with plant age. frontiersin.org |

| Coptis japonica | Root | Berberine, Palmatine, Coptisine | Contains palmatine iodide as an active constituent. acs.orgjmb.or.krnih.gov |

| Coptis teeta | Root, Rhizome, Leaves | Berberine, Palmatine, Coptisine, Jatrorrhizine | Palmatine content is lower compared to C. chinensis. frontiersin.orgnih.gov |

Berberis Species (e.g., Berberis vulgaris)

The genus Berberis, commonly known as barberry, comprises about 500 species of evergreen shrubs found in temperate and subtropical regions worldwide. researchgate.netphcogrev.com These plants are a rich source of isoquinoline alkaloids, with berberine being the most prominent, alongside others like palmatine, berbamine, and jatrorrhizine. phcogrev.comclinicsearchonline.orgscu.edu.autaylorandfrancis.com

Berberis vulgaris, or the common barberry, is native to Europe and has become naturalized in North America and Asia. scu.edu.au The bark of its root and stem contains a variety of alkaloids, including palmatine. clinicsearchonline.orgscu.edu.au Studies on different Berberis species have shown that the content of palmatine can vary significantly. For example, a study comparing five Berberis species found that B. aristata had the highest palmatine content, followed by B. vulgaris. researchgate.net

Research on Berberis darwinii has detailed the distribution of berberine and palmatine across different plant organs. While berberine accumulation was highest in the roots, palmatine was most concentrated in the stems. mdpi.com This tissue-specific distribution is an important consideration for the targeted extraction of these compounds.

Table 2: Palmatine Distribution in Berberis darwinii

| Plant Organ | Average Palmatine Concentration (µg/g) in select locations |

| Stems | 50.77 - 385.91 |

| Roots | 29.76 - 58.69 |

| Seeds | 19.90 - 100.95 |

| Leaves | 2.89 - 9.98 |

Phellodendron Species (e.g., Phellodendron amurense)

The genus Phellodendron, or cork tree, is another notable source of palmatine. Phellodendron amurense, the Amur cork tree, is native to northern China, Korea, and Japan. nih.gov The bark of this tree, known as Cortex Phellodendri, is used in traditional medicine and contains a variety of alkaloids, including berberine and palmatine. nih.govnih.govresearchgate.net

Studies have shown that berberine and palmatine are mainly distributed in the phloem and cambial zone of the P. amurense stem. nih.govfrontiersin.org While berberine is found in most sections of the xylem region, palmatine is only present in several sections. nih.govfrontiersin.org The relative amounts of these alkaloids can also vary seasonally. From fall to summer, a slight decrease in berberine content and a significant increase in palmatine content have been observed. frontiersin.org The content of palmatine in the bark of the root, trunk, and perennial branches is significantly higher than in annual branches and leaves. researchgate.net Furthermore, the concentration of palmatine in P. amurense populations has been found to vary with latitude, with those at lower latitudes containing significantly more palmatine. researchgate.netfrontiersin.org

Table 3: Alkaloid Content in Phellodendron amurense (Fall vs. Summer)

| Alkaloid | Relative Content Change (Fall to Summer) | Primary Location in Stem |

| Berberine | Slight Decrease | Phloem, Cambial Zone, most Xylem sections |

| Palmatine | Significant Increase | Phloem, Cambial Zone, some Xylem sections |

Fibraurea Species (e.g., Fibraurea tinctoria)

Fibraurea tinctoria, a member of the Menispermaceae family, is a climbing plant native to the Philippines and other parts of Southeast Asia, including Indonesia, Malaysia, and Thailand. stuartxchange.orgmdpi.com It is known to contain protoberberine alkaloids and furanoditerpenoids. poltekkesaceh.ac.id Palmatine is a key alkaloid constituent of this plant. stuartxchange.orgpoltekkesaceh.ac.id

Research has focused on isolating and quantifying palmatine from the stems of Fibraurea tinctoria. nih.gov Methanol (B129727) extracts of the stem have been shown to contain a significant amount of palmatine, with one study reporting a content of 1.5398%. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the presence of palmatine in various fractions of the plant extract. nih.govresearchgate.net

Corydalis Species

The genus Corydalis, part of the Papaveraceae family, is another source of palmatine. Corydalis yanhusuo is a species mentioned as containing palmatine. wikipedia.org This genus is known for its diverse alkaloid profile, which has been a subject of phytochemical research.

Papaver Species

The genus Papaver, which also belongs to the Papaveraceae family, is known to produce a wide range of alkaloids. Palmatine has been identified as one of the alkaloids present in this genus. researchgate.net

Advanced Extraction Methodologies for Palmatine Hydroxide (B78521)

The efficient extraction of palmatine from its botanical sources is crucial for its use in research and potential therapeutic applications. Traditional methods often involve the use of volatile organic solvents, which can have environmental and safety drawbacks. mdpi.com Consequently, there has been a growing interest in developing more advanced and eco-friendly extraction techniques.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to enhance the extraction process. The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

Studies have demonstrated the effectiveness of UAE for extracting palmatine and other alkaloids from plants like Coptis chinensis and Phellodendron amurense. nih.govnih.govrsc.org Response surface methodology has been employed to optimize the UAE conditions, including solvent concentration, extraction time, and temperature, to maximize the yield of alkaloids. nih.gov For instance, an optimized UAE protocol for Coptis chinensis resulted in a palmatine content of 16.7145 mg/g. nih.gov The use of green solvents, such as deep eutectic solvents (DESs), in combination with UAE has also been explored to create more sustainable extraction processes. nih.govrsc.org In a study on Stephania cambodica, UAE was found to be more efficient than microwave-assisted extraction for palmatine. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. This method can significantly reduce extraction time and solvent consumption compared to conventional methods.

MAE has been successfully applied to extract palmatine and berberine from Berberis jaeschkeana roots. nih.gov Optimization of MAE parameters, such as microwave power, irradiation time, and solvent composition, led to a palmatine yield of 20.54 mg/g. nih.govoup.com The use of cationic surfactants in MAE has also been investigated as a way to enhance the extraction of alkaloids from Rhizoma Coptidis (Coptis chinensis). tsijournals.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide, as the solvent. SFE offers advantages such as high selectivity, short extraction times, and the absence of organic solvent residues in the final product. The properties of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction of target compounds. This technique is among the advanced methods being explored for the extraction of phytochemicals from various plant sources. oup.com

Other Advanced Methods

Other innovative extraction methods include the use of deep eutectic solvents (DESs) and pulsed electric field-assisted extraction. mdpi.comoup.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com They are considered green solvents due to their low toxicity, biodegradability, and low cost. rsc.org Studies have shown that DESs, particularly when combined with ultrasound, can be highly effective for extracting alkaloids like palmatine from Coptis chinensis and Phellodendron amurense. mdpi.comnih.govrsc.org

Table 4: Comparison of Advanced Extraction Methods for Palmatine

| Extraction Method | Plant Source | Key Findings/Optimized Yield |

| Ultrasound-Assisted Extraction (UAE) | Coptis chinensis | Optimized yield of 16.7145 mg/g of palmatine. nih.gov |

| Stephania cambodica | UAE was more efficient than MAE for palmatine extraction. researchgate.net | |

| Microwave-Assisted Extraction (MAE) | Berberis jaeschkeana | Optimized yield of 20.54 mg/g of palmatine. nih.govoup.com |

| Deep Eutectic Solvents (DES) with Ultrasound | Coptis chinensis | Yields of 16.71 mg/g of palmatine achieved. mdpi.com |

Enantia Species

The genus Enantia, particularly Enantia chlorantha, is a significant natural source of palmatine. researchgate.net Research has identified palmatine as the major alkaloid component of the protoberberine extract from the stem bark of this species. aksci.comphytojournal.com Along with palmatine, other alkaloids such as columbamine and jatrorrhizine have also been isolated from E. chlorantha. phytojournal.com The presence of these bioactive constituents supports the plant's use in traditional medicine for various ailments. aksci.comphytojournal.com Studies have confirmed that palmatine can be isolated in substantial amounts from this plant. nih.gov

Annona squamosa Leaves

The leaves of the sugar apple tree, Annona squamosa, are another notable source of palmatine. freshplaza.comnaturalpath.netunesp.br Scientific investigations into the methanolic extract of A. squamosa leaves have confirmed the presence of palmatine, alongside other alkaloids like liriodenine (B31502) and anonaine. nih.gov Research has highlighted that palmatine is a principal compound in the leaf extract and may be responsible for some of the plant's traditionally recognized properties. fapesp.brdntb.gov.ua Quantitative analysis has determined that palmatine constitutes approximately 1% of the methanolic extract of the leaves. nih.gov This discovery has validated the plant's use in folk medicine for treating conditions such as pain and arthritis. freshplaza.comnaturalpath.net

Tinospora cordifolia

Tinospora cordifolia, a climbing shrub from the Menispermaceae family, is well-documented to contain palmatine. nih.govwikipedia.org It is considered one of the most important pharmacologically active constituents of the plant. nih.gov Palmatine is found in the stem of the plant, along with a rich profile of other alkaloids including berberine, jatrorrhizine, and magnoflorine. saspublishers.comresearchgate.netimpactfactor.org The presence of this diverse range of alkaloids contributes to the plant's extensive use in traditional Indian medicine for numerous conditions. saspublishers.com

Table 1: Natural Occurrence and Yield of Palmatine in Selected Plant Species

| Plant Species | Part Used | Key Findings | Reported Yield | Citations |

| Enantia chlorantha | Stem Bark | Palmatine is the major protoberberine alkaloid. | Substantial amounts isolated. | aksci.com, phytojournal.com, nih.gov |

| Annona squamosa | Leaves | Palmatine is a main compound in the methanolic extract. | ~1% of the methanolic extract. | freshplaza.com, nih.gov, dntb.gov.ua |

| Tinospora cordifolia | Stem | Palmatine is a key pharmacological constituent. | 2.8 g isolated from 8 g of a purified residue. | nih.gov, saspublishers.com |

| Fibraurea tinctoria | Stems | Palmatine is a main constituent of the extract. | 1.54% in the crude methanol extract. | nih.gov |

Advanced Techniques for Extraction of Palmatine Hydroxide from Plant Matrices

The extraction of palmatine from plant materials relies on leveraging its solubility and chemical properties. Various solvent systems and protocols have been developed to optimize the yield and purity of the isolated alkaloid.

Conventional Solvent Extraction Methods

Methanol is a highly effective and commonly used solvent for the extraction of protoberberine alkaloids, including palmatine, from plant sources. nih.govgreenskybio.com Methanol-based protocols are favored due to the solvent's ability to selectively extract these polar compounds. nih.gov

The general procedure often involves the maceration or soxhlet extraction of dried and pulverized plant material with methanol. nih.govnih.govgreenskybio.com For instance, in the case of Annona squamosa, dried leaf powder is subjected to successive extraction, first with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds (a "clean up" step), followed by extraction with methanol to isolate the alkaloids. nih.gov Similarly, palmatine has been successfully isolated from Tinospora cordifolia stems using a methanolic extract which is then further processed. nih.gov The resulting crude methanolic extract, rich in palmatine, is typically concentrated by evaporating the solvent under reduced pressure. nih.govmdpi.com This crude extract can then be subjected to further purification steps, such as acid-base extraction or column chromatography, to yield pure palmatine. nih.govmdpi.com

Chloroform (B151607) and ethyl ether (or similar non-polar solvents like petroleum ether) play a crucial role in the purification stages of palmatine extraction rather than as primary extraction solvents. nih.govijpsr.com Following an initial extraction with a polar solvent like methanol or ethanol (B145695), chloroform is frequently used in liquid-liquid partitioning. nih.govscielo.br In this acid-base extraction technique, the crude extract is dissolved in an acidic aqueous solution, and washed with a non-polar solvent to remove impurities. The aqueous solution is then made alkaline, which converts the alkaloid salts into their free base form. This free base form is then extracted from the aqueous layer using an immiscible organic solvent like chloroform. nih.govscielo.br

However, studies comparing the direct extraction efficiency of various solvents on plant material like Tinospora cordifolia have found that chloroform and diethyl ether are significantly less effective than methanol for isolating total alkaloids. ijpsr.com One study reported that while a methanol extract of wild T. cordifolia stem yielded 3.3% alkaloids, chloroform and diethyl ether extracts yielded only 0.49% and 0.28%, respectively. ijpsr.com Furthermore, caution is advised when using chloroform, as it can react with protoberberine alkaloids like palmatine to form 8-trichloromethyl derivatives, which are considered isolation artifacts. sci-hub.seresearchgate.net Diethyl ether has been used to extract the pseudobase (or hydroxide adduct) form of palmatine after its conversion from the salt form. sci-hub.se

**Table 2: Comparison of Solvent Efficiency for Total Alkaloid Extraction from *Tinospora cordifolia***

| Solvent | Extraction Efficiency (% Alkaloid Yield) | Citations |

| Methanol | 3.30% | ijpsr.com |

| Water | 1.85% | ijpsr.com |

| Ethyl Acetate (B1210297) | 0.99% | ijpsr.com |

| Chloroform | 0.49% | ijpsr.com |

| Diethyl Ether | 0.28% | ijpsr.com |

Acidification and Basification Procedures for Alkaloid Precipitation

The manipulation of pH through acidification and basification is a cornerstone of traditional alkaloid extraction chemistry, including for palmatine. This process leverages the differential solubility of alkaloids in their salt and free base forms. In an acidic aqueous solution, palmatine exists as a cation (salt), which is soluble in water. The subsequent addition of a base, or basification, neutralizes the acidic extract.

This procedure involves adjusting the pH of the aqueous alkaloid extract to a highly alkaline state. Research on Berberis darwinii extracts involved adjusting the pH to 13 by adding 10 N sodium hydroxide (NaOH) to neutralize the alkaloid extract. mdpi.com Another method describes basifying an aqueous phase with 2N sodium carbonate (Na2CO3) until a pH of 12 is reached. ulisboa.pt At this elevated pH, the palmatine salt is converted to its free base form, often referred to as this compound. This form exhibits significantly reduced solubility in water and increased solubility in non-polar organic solvents like chloroform or ether. mdpi.com This change in solubility allows for the effective separation of the alkaloid from the aqueous phase through either precipitation or liquid-liquid extraction into an immiscible organic solvent. mdpi.com

Modernized Extraction Approaches

To improve efficiency, yield, and environmental sustainability, modern extraction techniques have been developed and optimized for palmatine. These methods often reduce extraction time, lower solvent consumption, and increase the recovery of the target compound compared to conventional procedures.

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) is an advanced technique that employs high-frequency sound waves to create acoustic cavitation in the solvent. This process disrupts plant cell walls, enhancing solvent penetration and facilitating the release of bioactive compounds. UAE has been shown to significantly enhance the extraction yields of palmatine. researchgate.net

In a study optimizing the extraction of alkaloids from Stephania cambodica, UAE was found to be more efficient for extracting palmatine compared to microwave-assisted extraction (MAE). researchgate.net The application of UAE is frequently combined with other advanced methods, such as the use of green solvents, to further improve extraction efficiency. rsc.org

Deep Eutectic Solvents (DES) and Supramolecular DES

Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to traditional volatile organic solvents. rsc.org These solvents are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like organic acids, sugars, or phenols. rsc.orgresearchgate.net They are noted for their low toxicity, low cost, and biodegradability. researchgate.net

Several DES systems have been optimized for palmatine extraction. One study identified a DES composed of choline chloride and phenol (B47542) (molar ratio 1:3) as highly effective for extracting palmatine from Coptis chinensis. nih.gov Another investigation determined that a DES made from choline chloride and 1,3-propanediol (B51772) (mole ratio 1:2), when combined with ultrasound, was optimal for extracting palmatine from Phellodendron chinense Schneid. semanticscholar.org

Supramolecular Deep Eutectic Solvents (SUPRADES) represent a further innovation. A study investigating various green solvents found that SUPRADES systems, such as one formulated with β-cyclodextrin and pyruvic acid (β-CD-PA), demonstrated very high extraction efficiencies for total alkaloids, including palmatine. mdpi.com

Optimization of Extraction Parameters (Temperature, Time, Cycles, Liquid-to-Solid Ratio)

The efficiency of any extraction method is highly dependent on the optimization of key parameters.

Temperature: Extraction temperature influences solvent viscosity and the solubility of the target compound. For the DES-based extraction of palmatine from Phellodendron chinense Schneid, the optimal temperature was found to be 60°C. semanticscholar.org Another study noted that for certain carboxylic acid solvents, the highest extraction efficiencies for palmatine were achieved at temperatures of 60°C and 70°C. mdpi.com However, excessively high temperatures can risk thermal degradation of the alkaloids. mdpi.com

Time: The duration of the extraction process is critical for achieving maximum yield without wasting energy. Optimized UAE conditions for palmatine from Stephania cambodica specified an extraction time of just 9 minutes. researchgate.net For a DES-based UAE process, an ultrasonic time of 20 minutes was determined to be optimal. semanticscholar.org

Cycles: The number of extraction cycles can significantly impact the total yield. Research on the water extraction of other plant compounds demonstrated that increasing the extraction cycles from one to two significantly increased the yield. mdpi.com However, a third cycle did not provide a substantial improvement, making two cycles the most efficient choice to conserve time and energy. mdpi.com

Liquid-to-Solid Ratio: This ratio affects the concentration gradient that drives the extraction. Studies have identified various optimal ratios depending on the specific method and plant material. For UAE of Stephania cambodica, a liquid-to-solid ratio of 26.6:1 mL/g was optimal. researchgate.net For DES-based extractions, optimal ratios have been reported at 30:1 (w/v) and 30.0 mL/g. semanticscholar.orgmdpi.com Another study optimized this parameter to 25:1 (mL/g). mdpi.comdntb.gov.ua

Data Tables

Table 1: Research Findings on Optimized Modern Extraction Methods for Palmatine

| Extraction Method | Plant Source | Key Optimized Parameters | Palmatine Yield / Content | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Stephania cambodica | Solvent: 52% Ethanol; Time: 9 min; Ratio: 26.6:1 mL/g | Yield not specified | researchgate.net |

| DES-based UAE | Phellodendron chinense Schneid | Solvent: Choline chloride/1,3-propanediol (1:2); Temp: 60°C; Time: 20 min; Ratio: 1:30 w/v | 5.421 ± 0.283 mg/g | semanticscholar.org |

| DES-based UAE | Coptis chinensis | Solvent: Choline chloride/phenol (1:3); Water: 30%; Time: 30 min; Temp: 60°C | 16.71 mg/g | mdpi.com |

Table 2: List of Chemical Compounds Mentioned | Compound Name | | | :--- | | Palmatine | | this compound | | Sodium hydroxide | | Sodium carbonate | | Chloroform | | Ether | | Choline chloride | | Phenol | | 1,3-propanediol | | β-cyclodextrin | | Pyruvic acid | | Lactic Acid | | Ethanol |

Biosynthetic Pathways and Enzymology of Palmatine Hydroxide

Comparative Biosynthetic Studies with Related Protoberberine Alkaloids (e.g., Berberine (B55584), Jatrorrhizine (B191652), Coptisine)

The biosynthesis of protoberberine alkaloids, including palmatine (B190311), berberine, jatrorrhizine, and coptisine (B600270), initiates from the amino acid L-tyrosine. pnas.orggenome.jp Tyrosine is converted through a series of enzymatic reactions to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form (S)-reticuline, a pivotal intermediate and branch point for various isoquinoline (B145761) alkaloids. pnas.orggenome.jpfrontiersin.orgnih.gov

From (S)-reticuline, the pathway proceeds to form (S)-scoulerine, a common precursor for many protoberberine alkaloids, catalyzed by the berberine bridge enzyme (BBE). frontiersin.orgnih.govcore.ac.ukoup.com The subsequent steps involve a series of O-methylation, hydroxylation, and methylenedioxy bridge formation reactions, leading to the diverse array of protoberberine structures.

Biosynthesis of Palmatine

The biosynthetic pathway of palmatine is well-established, diverging from (S)-scoulerine. (S)-Scoulerine undergoes 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine. oup.com Subsequently, columbamine O-methyltransferase catalyzes the conversion of columbamine to palmatine, completing its specific biosynthetic route. oup.com

Biosynthesis of Berberine

Berberine biosynthesis shares early steps with palmatine, starting from (S)-reticuline and progressing to (S)-scoulerine via BBE. frontiersin.orgcore.ac.ukoup.com From (S)-scoulerine, the pathway involves its 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. oup.com Following this, (S)-canadine synthase (CYP719A1) catalyzes the formation of a methylenedioxy bridge on ring A, converting (S)-tetrahydrocolumbamine to (S)-canadine. core.ac.ukoup.com The final step involves the oxidation of (S)-canadine to berberine, a reaction typically catalyzed by tetrahydroprotoberberine oxidase (THBO) or (S)-canadine oxidase (COX). core.ac.ukoup.com

Biosynthesis of Coptisine

Coptisine biosynthesis also utilizes (S)-scoulerine as a precursor. frontiersin.orgoup.commdpi.com The distinguishing feature of coptisine biosynthesis is the formation of two methylenedioxy bridges. This process is mediated by cheilanthifoline synthase (CFS) and stylopine synthase (SPS), both members of the CYP719 family, which convert (S)-scoulerine into (S)-stylopine. frontiersin.orgmdpi.com (S)-Stylopine is then oxidized by a tetrahydroprotoberberine oxidase (STOX) to yield coptisine. oup.commdpi.com

Biosynthesis of Jatrorrhizine

The biosynthetic pathway for jatrorrhizine has been less comprehensively elucidated compared to berberine and palmatine, although (S)-scoulerine is recognized as a common precursor. nih.govoup.com Recent research indicates that jatrorrhizine biosynthesis in C. chinensis involves the demethylation of (S)-tetrahydrocolumbamine. oup.com This suggests a divergence where specific demethylases act on intermediates, potentially redirecting metabolites into the jatrorrhizine pathway. oup.comresearchgate.net Unlike other major protoberberine alkaloids in C. chinensis, jatrorrhizine lacks a methyl group on the C-3 hydroxyl group, posing a critical question regarding whether (S)-scoulerine is a direct precursor for jatrorrhizine without this methylation. oup.com

Comparative Enzymology and Pathway Divergence

The comparative analysis of these pathways highlights common enzymatic machinery and specific enzymes that dictate the final alkaloid structure. The berberine bridge enzyme (BBE) and (S)-scoulerine 9-O-methyltransferase (SOMT) are shared in the early stages, leading to (S)-tetrahydrocolumbamine. core.ac.ukoup.com Divergence primarily occurs through the action of cytochrome P450 monooxygenases (CYPs) and other methyltransferases or oxidases. For instance, CYP719 enzymes play a crucial role in forming methylenedioxy bridges, as seen in berberine (via CYP719A1/canadine synthase) and coptisine (via CFS and SPS). frontiersin.orgoup.comresearchgate.net The final oxidation steps are often catalyzed by tetrahydroprotoberberine oxidases (THBO/STOX). core.ac.ukoup.commdpi.com The unique demethylation steps proposed for jatrorrhizine underscore the complexity and specific tailoring reactions in protoberberine biosynthesis. oup.comresearchgate.net

The following table summarizes key enzymes and their roles in the comparative biosynthesis of these protoberberine alkaloids:

| Enzyme | Abbreviation | Function | Involved Alkaloids | Key Reference |

|---|---|---|---|---|

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine. | Palmatine, Berberine, Coptisine, Jatrorrhizine (common precursor step) | frontiersin.orgcore.ac.ukoup.com |

| (S)-Scoulerine 9-O-methyltransferase | SOMT | Methylates (S)-scoulerine to (S)-tetrahydrocolumbamine. | Palmatine, Berberine, Jatrorrhizine | frontiersin.orgcore.ac.ukoup.com |

| Columbamine O-methyltransferase | CoOMT | Catalyzes the conversion of columbamine to palmatine. | Palmatine | oup.com |

| (S)-Canadine Synthase | CAS / CYP719A1 | Forms methylenedioxy bridge, converting (S)-tetrahydrocolumbamine to (S)-canadine. | Berberine | frontiersin.orgcore.ac.ukoup.com |

| Tetrahydroprotoberberine Oxidase | THBO / STOX | Oxidizes (S)-canadine to berberine; oxidizes (S)-stylopine to coptisine. | Berberine, Coptisine | frontiersin.orgcore.ac.ukoup.commdpi.com |

| Cheilanthifoline Synthase | CFS / CYP719A5 | Involved in forming methylenedioxy bridge from (S)-scoulerine towards (S)-stylopine. | Coptisine | frontiersin.orgoup.commdpi.com |

| Stylopine Synthase | SPS / CYP719A2 | Involved in forming methylenedioxy bridge from (S)-scoulerine towards (S)-stylopine. | Coptisine | frontiersin.orgoup.commdpi.com |

| Demethylases (candidate) | - | Proposed to demethylate (S)-tetrahydrocolumbamine or other intermediates. | Jatrorrhizine | oup.comresearchgate.net |

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar of Palmatine Hydroxide

Elucidation of Structure-Activity Relationships (SAR) for Palmatine (B190311) Hydroxide (B78521) Derivatives

Role of Quaternary Ammonium (B1175870) Structure in Activity

Palmatine, a prominent protoberberine alkaloid, possesses a characteristic quaternary ammonium structure, which is fundamental to its diverse biological activities nih.govwikipedia.orgresearchgate.netnih.gov. This positively charged nitrogen center is a defining feature of quaternary ammonium compounds (QACs), a class of molecules widely recognized for their antimicrobial, anti-inflammatory, and other pharmacological properties researchgate.netnih.govmdpi.com.

The presence of the quaternary ammonium group in palmatine is crucial for its interaction with biological targets. For instance, in the context of antimicrobial activity, the cationic nature of QACs allows them to interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and subsequent cellular damage researchgate.netnih.govmdpi.com. Studies on palmatine and its derivatives have consistently highlighted the importance of this structural motif. Research has shown that quaternary palmatine derivatives exhibit significant antibacterial activities against various strains, including metronidazole (B1676534) (MTZ)-resistant Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans researchgate.net.

Structure-Activity Relationship (SAR) studies focusing on quaternary palmatine derivatives indicate that modifications around the quaternary nitrogen and the length of attached alkyl chains can profoundly influence potency. For example, the introduction of suitable secondary amine substituents at the C-9 position of palmatine has been shown to be beneficial for enhancing antibacterial activity researchgate.net. Furthermore, studies on quaternary protoberberine alkaloids, including palmatine, reveal that elongating the carbon chain can increase antibacterial activity up to an optimal length (e.g., 6-8 carbon atoms), beyond which the activity may decrease researchgate.net. This suggests a critical balance between the hydrophilic quaternary head and the hydrophobic alkyl chain for optimal interaction with biological membranes.

The activity of quaternary berberine-12-N,N-di-n-alkylamine chlorides, a related class of QACs, has been found to be significantly stronger than their reduced counterparts, further emphasizing the importance of the quaternary state researchgate.net. These findings underscore that the permanent positive charge on the nitrogen atom in the quaternary ammonium structure of palmatine is a key determinant of its biological efficacy, facilitating essential interactions with cellular components.

Table 1: Influence of Structural Modifications on Antibacterial Activity of Quaternary Palmatine Derivatives

| Derivative Feature | Observed Effect on Antibacterial Activity | Reference |

| Quaternary Ammonium Structure | Crucial for activity | researchgate.net |

| Introduction of secondary amine at C-9 position | Beneficial for potency | researchgate.net |

| Elongation of aliphatic carbon chain (e.g., C-13) | Increased activity up to optimal length | researchgate.net |

| Quaternary vs. Reduced Counterparts (general QACs) | Quaternary forms often stronger | researchgate.net |

Stereochemical Aspects of Palmatine Hydroxide Analogs

Palmatine (C21H22NO4+), in its dehydroprotoberberine form, is a planar, aromatic quaternary alkaloid nih.govuni.lu. As such, the nitrogen atom within its core structure is part of an aromatic system and is permanently charged, meaning palmatine itself, and by extension this compound (C21H22NO4.HO), does not possess a chiral center at the C-13a position nih.gov. The PubChem record for this compound specifically notes it as achiral nih.gov.

However, the broader class of protoberberine alkaloids, from which palmatine is derived, can exhibit stereoisomerism, particularly in their reduced forms, known as tetrahydroprotoberberines. These reduced analogs possess a chiral center at the C-13a position, leading to (R)- and (S)-enantiomers uodiyala.edu.iqmuni.cz. For example, tetrahydropalmatine, a reduced derivative of palmatine, has a chiral center at C-13a, and its stereochemistry can influence its biological activity bohrium.com.

While this compound itself lacks stereocenters due to its aromaticity, structural modifications or the synthesis of analogs that involve reduction of the iminium bond (C=N+) can introduce chirality. The stereochemistry of such analogs can significantly impact their interactions with biological targets, including enzymes and receptors, and consequently, their pharmacological profiles uodiyala.edu.iq. Studies exploring the SAR of protoberberine analogs often consider the stereochemical configuration at C-13a as an important determinant of activity muni.cz. The precise three-dimensional arrangement of atoms, including the orientation of substituents, plays a critical role in molecular recognition and binding affinity to biological macromolecules uodiyala.edu.iq.

Table 2: Stereochemical Characteristics of Palmatine and Related Protoberberine Alkaloids

| Compound | Quaternary Nitrogen Status | Chirality at C-13a | Notes | Reference |

| Palmatine (cation) | Quaternary, Aromatic | Achiral | Planar structure; nitrogen is part of an aromatic system. | nih.gov |

| This compound | Quaternary, Aromatic | Achiral | Salt form of palmatine cation; retains achiral nature. | nih.gov |

| Tetrahydropalmatine | Tertiary | Chiral | Reduced form of palmatine; possesses a chiral center at C-13a, leading to (R)- and (S)-enantiomers, which can have differing biological activities. | muni.czbohrium.com |

| Other Protoberberine Analogs | Varies | Can be Chiral | Depending on the degree of saturation and substitution, other protoberberine analogs may possess chiral centers, with stereochemistry being a key factor in their structure-activity relationships. | uodiyala.edu.iqmuni.cz |

Advanced Analytical and Spectroscopic Methods for Palmatine Hydroxide Characterization and Quantification

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC-Photodiode Array Detector (HPLC-PDA) Methods

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a widely utilized technique for the characterization and quantification of palmatine (B190311). HPLC-PDA offers advantages in separating complex mixtures and providing spectral information for compound identification and purity assessment gu.edu.eg.

Several studies have employed HPLC-PDA for palmatine analysis. For instance, a method for simultaneous determination of palmatine along with other compounds like berberine (B55584), geniposide, and paeoniflorin (B1679553) in traditional medicinal preparations utilized a reverse-phase SunFire® C18 column (4.6 × 250 mm, 5 μm) mdpi.comresearchgate.net. The mobile phase consisted of a gradient elution system with 0.05% aqueous formic acid (solvent A) and methanol (B129727) (solvent B) mdpi.comresearchgate.net. The column temperature was maintained at 28 ± 2 ℃, with a flow rate of 1.0 mL/min and an injection volume of 10.0 μL mdpi.comresearchgate.net. Detection wavelengths were set at 230 nm and 240 nm for palmatine mdpi.comresearchgate.net.

Another HPLC method for palmatine quantification used an RP-C18 stationary phase with a gradient elution of 0.1% trifluoroacetic acid in water (solvent A) and acetonitrile (B52724) (solvent B) nih.gov. The detection wavelength was 346 nm, and the retention time for standard palmatine chloride was reported as 15.773 min nih.gov. This method employed a Waters Alliance system equipped with a UV-Vis 2489 detector and a Merck LiChroCART column (250 mm x 4.6 mm) nih.gov. The flow rate was 1.0 mL/min, and the injection volume was 10 µL nih.gov.

A different HPLC-PDA method for the simultaneous determination of nine components, including palmatine, in Banhasasim-tang decoction, used a Gemini C18 analytical column kept at 40°C nih.gov. The mobile phases were 0.1% (v/v) trifluoroacetic acid in distilled water (A) and acetonitrile (B) with a gradient elution nih.gov. The flow rate was 1.0 mL/min, and the injection volume was 10 µL. PDA detection wavelengths were set at 254, 275, and 350 nm nih.gov.

Table 1: Representative HPLC-PDA Conditions for Palmatine Analysis

| Parameter | Condition 1 mdpi.comresearchgate.net | Condition 2 nih.gov | Condition 3 nih.gov |

| Column | SunFire® C18 (4.6 × 250 mm, 5 μm) | Merck LiChroCART (250 mm x 4.6 mm) | Gemini C18 analytical column |

| Column Temperature | 28 ± 2 ℃ | Not specified, but typical for HPLC | 40°C |

| Mobile Phase A | 0.05% aqueous formic acid | 0.1% trifluoroacetic acid in water | 0.1% (v/v) trifluoroacetic acid in distilled water |

| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10.0 μL | 10 µL | 10 µL |

| Detection Wavelength | 230 nm, 240 nm | 346 nm | 254 nm, 275 nm, 350 nm |

HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS or LC-ESI-MS) provides high sensitivity and specificity for the identification and quantification of palmatine, particularly in complex biological matrices nih.govtandfonline.com. ESI is a soft ionization technique suitable for polar and thermally labile compounds, often operating in positive ion mode for alkaloids like palmatine nih.govtandfonline.com.

A sensitive LC-ESI-MS method was developed for the simultaneous quantification of palmatine and berberine in rat plasma nih.gov. Plasma samples were extracted under alkaline conditions using 0.5M sodium hydroxide (B78521) solution nih.gov. Separation was achieved on a Shim-pack ODS column (4.6 μm, 150 mm x 2.0 mm i.d.) with a linear gradient elution using 0.08% formic acid and 2 mmol/l ammonium (B1175870) acetate (B1210297) (solvent A) and acetonitrile (solvent B) nih.gov. Analysis was performed in selected ion monitoring (SIM) mode with a positive ESI interface, selecting m/z 352 for palmatine nih.gov.

Another LC-ESI-MS method for simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma used a C18 column nih.gov. The mobile phase consisted of acetonitrile-water (40:60, v/v) containing 5 mM ammonium acetate and 0.2% glacial acetic acid nih.gov. Detection was performed in positive electrospray ionization selected ion reaction (SIR) mode at m/z 352.6 for palmatine nih.gov.

For the analysis of benzo[c]phenanthridine (B1199836) alkaloids, including palmatine, HPLC-ESI-MS/MS was employed using multiple reaction monitoring (MRM) mode tandfonline.com. The ESI(+) mass spectra were obtained with a 1.9 kV electrospray voltage and 250 °C heated capillary temperature tandfonline.com. Nitrogen gas was used for nebulization (50 L/h flow rate, 120 °C source temperature) and desolvation (350 L/h flow rate, 350 °C desolvation temperature), with argon as collision gas tandfonline.com. The observed mass values for palmatine were consistent with [M]+ m/z 352.15 researchgate.net.

Table 2: Representative HPLC-ESI-MS Conditions for Palmatine Analysis

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 (MS/MS) tandfonline.com |

| Column | Shim-pack ODS (4.6 μm, 150 mm x 2.0 mm i.d.) | C18 column | Not specified, but typical C18 for alkaloids |

| Mobile Phase A | 0.08% formic acid and 2 mmol/l ammonium acetate | Water containing 5 mM ammonium acetate and 0.2% glacial acetic acid | Formic acid in water (no tetrabutylammonium (B224687) hydroxide) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Linear gradient | Isocratic (40:60 v/v A:B) | Gradient |

| ESI Mode | Positive | Positive | Positive |

| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Reaction (SIR) | Multiple Reaction Monitoring (MRM) |

| m/z for Palmatine | 352 | 352.6 | 352.15 (Precursor) nih.govresearchgate.net |

| Electrospray Voltage | Not specified | Not specified | 1.9 kV |

| Heated Capillary Temp. | Not specified | Not specified | 250 °C |

Stationary and Mobile Phase Optimization for Palmatine Hydroxide Analysis

Optimizing stationary and mobile phases is critical for achieving efficient and robust chromatographic separation of palmatine. Reversed-phase liquid chromatography is the predominant mode, employing hydrophobic stationary phases (e.g., C18) and polar mobile phases chromatographyonline.com.

Stationary Phase Optimization: C18 columns are widely chosen for palmatine analysis due to their robust performance in reversed-phase mode mdpi.comresearchgate.netnih.govnih.govnih.govnih.gov. Specific examples include SunFire® C18, Merck LiChroCART, Gemini C18, and Shim-pack ODS columns mdpi.comresearchgate.netnih.govnih.govnih.gov. The choice of column dimensions (e.g., 4.6 × 250 mm) and particle size (e.g., 5 μm) influences separation efficiency and run time mdpi.comresearchgate.netnih.gov.

Mobile Phase Optimization: Mobile phase composition significantly impacts retention and selectivity chromatographyonline.commastelf.com. For ionizable compounds like palmatine (an alkaloid), pH adjustment and the use of buffer systems are crucial chromatographyonline.commastelf.com.

Solvent Selection: Common organic solvents include methanol and acetonitrile, often paired with water mdpi.comresearchgate.netnih.govnih.govnih.govnih.gov. Acetonitrile offers low viscosity and excellent UV transparency, while methanol is a cost-effective alternative mastelf.com.

pH Adjustment and Buffers: Palmatine is a basic compound (alkaloid), and its ionization state is highly sensitive to pH. Adjusting the pH of the aqueous component of the mobile phase is essential for optimal peak shape and retention mastelf.com.

Acids like formic acid, trifluoroacetic acid (TFA), or glacial acetic acid are commonly added to the aqueous phase to maintain a low pH, which helps to keep basic compounds like palmatine in their protonated (cationic) form, improving peak shape and reproducibility in reversed-phase chromatography mdpi.comresearchgate.netnih.govnih.govnih.govnih.govchromatographyonline.com. For instance, 0.05% aqueous formic acid or 0.1% trifluoroacetic acid in water have been used mdpi.comresearchgate.netnih.govnih.gov.

Ammonium salts, such as ammonium acetate, are frequently used as buffers, especially in LC-MS applications, as they are volatile and compatible with mass spectrometry nih.govnih.govchromatographyonline.comrsc.org. Concentrations like 2 mmol/l ammonium acetate or 5 mM ammonium acetate have been reported nih.govnih.govrsc.org.

Gradient Elution: Gradient elution, where the mobile phase composition changes over time, is often employed to separate compounds with a wide range of polarities, ensuring efficient separation and elution of all components, including palmatine mdpi.comresearchgate.netnih.govnih.govnih.gov.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that has been applied to the analysis of palmatine and other alkaloids mdpi.comnih.gov. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption mdpi.comnih.gov.

CE methods for palmatine often utilize UV detection, but coupling with Mass Spectrometry (CE-MS) can significantly enhance sensitivity and selectivity, achieving lower limits of detection compared to UHPLC-MS in some cases mdpi.comnih.govresearchgate.net. For instance, studies using four alkaloid standards, including palmatine, found in Rhizoma coptidis demonstrated 1000 times lower LODs with CE-MS compared to UHPLC-MS mdpi.com.

Non-aqueous background electrolytes (BGEs) have been optimized for the separation of analytes, including palmatine. An example of a non-aqueous BGE includes sodium tetraborate, sodium hydroxide, methanol, and 1-propanol (B7761284) nih.gov. Other BGEs mentioned for alkaloid separation include methanol and acetonitrile (4:1; v/v) containing 40 or 50 mM ammonium acetate and 0.5% acetic acid, used in NACE-ESI-MS nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), including its high-performance variant (HPTLC), is a simple, rapid, and cost-effective method for the qualitative analysis, purity testing, and sometimes quantification of palmatine uni-giessen.deresearchgate.netwjpls.org.

Stationary Phase: Silica (B1680970) gel 60 F254 is a commonly used stationary phase for TLC of alkaloids like palmatine nih.govuni-giessen.deresearchgate.net.

Mobile Phase: Various solvent systems have been optimized for palmatine separation:

Ethyl acetate:methanol (1:1, v/v) with one drop of ammonia (B1221849) has been used for TLC testing of palmatine nih.gov.

For simultaneous estimation of palmatine and other alkaloids (e.g., berberine, berbamine, magnoflorine, jatrorrhizine), a validated HPTLC method used ethyl acetate-formic acid-glacial acetic acid-water (100:11:11:26, V/V) as the mobile phase researchgate.net.

Other systems include chloroform (B151607), methanol, and 20% ammonium hydroxide (2:2:1) wjpls.org.

Detection: Palmatine spots on TLC plates are typically detected under UV light at 254 nm or 366 nm uni-giessen.deresearchgate.net. HPTLC, when combined with densitometry, allows for quantitative determination researchgate.net.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique primarily used for the isolation and purification of palmatine from crude extracts of natural sources nih.govnih.gov. This method separates compounds based on their differential adsorption to the silica gel stationary phase and elution by a mobile phase rochester.edu.

Stationary Phase: Silica gel (e.g., Silica gel 60, Merck, with particle sizes like 0.063–0.200 mm and 0.200–0.500 mm, or 200–300 mesh) is the standard stationary phase nih.govgoogle.com.

Elution Solvents: The choice of eluent system is critical for effective separation. Common strategies involve gradient elution with solvents of increasing polarity:

Stepwise Elution: Methanol extracts are often partitioned by silica gel column chromatography with stepwise elution using n-hexane, ethyl acetate (EtOAc), and methanol (MeOH) gradients nih.gov.

Specific Mixtures:

Petroleum ether/ethyl acetate (5:1) has been used to yield palmatine as a yellow solid .

For purification, n-butyl alcohol-glacial acetic acid-water (volume ratio 7:1:2) has been used as an eluting solvent google.com. It was noted that palmatine components could be preferably separated from more polar compounds like jateorhizine on silica gel columns (200–300 order) when using 90% ethanol (B145695), demonstrating a "reverse-phase" character google.com.

For the purification of palmatine hydrochloride, 40% ethanol elution followed by concentration and pH adjustment with hydrochloric acid to pH 2 has been reported google.com.

Method Validation Parameters for this compound Quantification

The validation of analytical methods for palmatine quantification ensures their reliability, accuracy, and suitability for their intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH) particle.dk. Key validation parameters include:

Linearity: Assesses the proportional relationship between the analyte concentration and the detector response over a specified range particle.dk. For palmatine, HPLC-PDA methods have shown excellent linearity with correlation coefficients (r²) typically ≥ 0.9994 mdpi.comresearchgate.netnih.gov. LC-MS/MS methods have shown linearity over ranges such as 0.20–100.0 ng/mL rsc.org and 0.31–20 ng/mL nih.govnih.gov. HPTLC methods have reported linearity for palmatine in the range of 200–700 ng/spot researchgate.net.

Table 3: Linearity Ranges for Palmatine Quantification

| Method | Linearity Range | Correlation Coefficient (r²) | Reference |

| HPLC-PDA | 2.50–25.00 μg/mL | ≥ 0.9994 | mdpi.comresearchgate.net |

| HPLC-PDA | Not specified, but good linearity reported | ≥ 0.9998 | nih.gov |

| LC-ESI-MS | 0.31–20 ng/mL | Not specified | nih.gov |

| LC-ESI-MS | 1.00–500 ng/mL | Not specified | nih.gov |

| LC-MS/MS | 0.20–100.0 ng/mL | Not specified | rsc.org |

| HPTLC | 200–700 ng/spot | Not specified | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration detectable, while LOQ is the lowest concentration quantifiable with acceptable precision and accuracy particle.dk.

HPLC-PDA methods reported LODs for palmatine in the range of 0.131–0.296 μg/mL and LOQs from 0.398–0.898 μg/mL mdpi.comresearchgate.net. Another HPLC-PDA method reported LODs of 0.01–0.09 µg/mL and LOQs of 0.03–0.30 µg/mL nih.gov.

LC-ESI-MS methods achieved lower limits, with LLOQs of 0.31 ng/mL nih.gov and 1.00 ng/mL nih.gov for palmatine in rat plasma.

HPTLC methods showed LODs of 55.68 ng/spot for palmatine researchgate.net.

Table 4: LOD and LOQ Values for Palmatine Quantification

| Method | LOD Range (μg/mL or ng/mL) | LOQ Range (μg/mL or ng/mL) | Reference |

| HPLC-PDA | 0.131–0.296 μg/mL | 0.398–0.898 μg/mL | mdpi.comresearchgate.net |

| HPLC-PDA | 0.01–0.09 µg/mL | 0.03–0.30 µg/mL | nih.gov |

| LC-ESI-MS | Not specified | 0.31 ng/mL (LLOQ) | nih.gov |

| LC-ESI-MS | Not specified | 1.00 ng/mL (LLOQ) | nih.gov |

| HPTLC | 55.68 ng/spot | Not specified | researchgate.net |

Precision: Evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions particle.dk. It is typically expressed as relative standard deviation (RSD).

Intra-day and inter-day precision for HPLC-PDA methods showed RSD values generally less than 4% mdpi.comresearchgate.net and less than 1.13% (intra-day) and 1.83% (inter-day) nih.gov.

LC-ESI-MS methods reported intra- and inter-day precision (R.S.D.%) within 15% nih.gov and less than 9% nih.gov.

Table 5: Precision Data for Palmatine Quantification

| Method | Precision Type | RSD (%) Range | Reference |

| HPLC-PDA | Intra-day | 0.111–2.857 | mdpi.comresearchgate.net |

| HPLC-PDA | Inter-day | 0.946–3.593 | mdpi.comresearchgate.net |

| HPLC-PDA | Intra-day | < 1.13 | nih.gov |

| HPLC-PDA | Inter-day | < 1.83 | nih.gov |

| LC-ESI-MS | Intra-day | < 15 | nih.gov |

| LC-ESI-MS | Inter-day | < 15 | nih.gov |

| LC-ESI-MS | Intra-day | < 9 | nih.gov |

| LC-ESI-MS | Inter-day | < 9 | nih.gov |

Accuracy: Measures the closeness of agreement between the test result and the accepted reference value particle.dk. It is often expressed as recovery percentage.

HPLC-PDA methods showed accuracies ranging from 96.74–102.53% (intra-day) and 97.95–100.83% (inter-day), with recoveries averaging 92.33–116.72% (RSD < 5%) mdpi.comresearchgate.net and 98.65–103.22% (RSD < 1.25%) nih.gov.

LC-ESI-MS methods reported accuracy (%bias) ranging from -5 to 5% nih.gov and -7.4 to 4.8% nih.gov. Extraction recoveries for palmatine were around 64.2% nih.gov and 57.26% nih.gov.

HPTLC methods reported mean recoveries of 98.55% for palmatine researchgate.net.

Table 6: Accuracy and Recovery Data for Palmatine Quantification

| Method | Accuracy (% or %bias) | Recovery (%) | Reference |

| HPLC-PDA | 96.74–102.53% (intra-day) | 92.33–116.72% | mdpi.comresearchgate.net |

| 97.95–100.83% (inter-day) | |||

| HPLC-PDA | Not specified | 98.65–103.22% | nih.gov |

| LC-ESI-MS | -5 to 5% (bias) | 64.2% | nih.gov |

| LC-ESI-MS | -7.4 to 4.8% (error) | 57.26% | nih.gov |

| HPTLC | Not specified | 98.55% | researchgate.net |

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components, such as impurities, degradants, or excipients particle.dk. Specificity is evaluated by comparing retention times and UV spectra of standard mixtures and samples mdpi.comresearchgate.net.

Robustness: Demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters particle.dk. While specific robustness data for palmatine were not detailed in all snippets, it is a standard validation parameter for analytical methods scielo.br.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity is a fundamental validation parameter that assesses the direct proportionality between the analytical method's response and the analyte's concentration within a defined range wjarr.comchromatographyonline.com. This relationship is typically established by analyzing a series of standard solutions at various concentrations and constructing a calibration curve. The linearity is evaluated by visual inspection of the plot, followed by calculation of the regression equation, y-intercept, and correlation coefficient (r²). For impurity tests, the lower linearity limit is defined by the Limit of Quantitation (LOQ) demarcheiso17025.com.

Several studies have demonstrated excellent linearity for palmatine across different analytical techniques and matrices:

An High-Performance Liquid Chromatography (HPLC) method developed for palmatine quantification in Fibraurea tinctoria Lour exhibited strong linearity with a correlation coefficient (r²) of 0.9998. The calibration curve for this method was determined as y = 42890x + 743.9 nih.gov.

In a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method applied to rabbit plasma, palmatine demonstrated linearity over a broad concentration range of 0.1 to 400 ng/mL researchgate.net.

Another HPLC-ESI-MS method for palmatine in rat plasma was validated with linearity spanning concentrations from 0.31 to 20 ng/mL nih.gov.

An HPLC-Photodiode Array Detector (PDA) method for the simultaneous determination of palmatine in Haedoksamul-tang showed excellent linearity (r² ≥ 0.9994) within the concentration range of 2.50–25.00 μg/mL researchgate.netmdpi.com.

For the determination of alkaloids, including palmatine, in goldenseal root powder, standard solutions exhibited linearity over their evaluated concentration ranges researchgate.net. The analytical method itself was linear for alkaloid extraction using 0.3-2 g of goldenseal root powder per 100 mL of extraction solvent researchgate.net.

Limits of Detection (LOD) represent the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily precisely quantified, under specified experimental conditions wjarr.comchromatographyonline.com. LODs are particularly relevant for impurity methods demarcheiso17025.com. Common approaches for determining LOD include visual evaluation, signal-to-noise (S/N) ratio (typically 3:1), or calculation based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formula LOD = 3.3σ/S wjarr.comchromatographyonline.comnih.govscielo.br.

Reported LOD values for palmatine include:

An HPLC method for palmatine in Fibraurea tinctoria Lour reported an LOD of 0.1683 µg/mL nih.gov.

A highly sensitive chemiluminescence (CL) method for palmatine achieved a detection limit of 6.0 × 10⁻¹⁰ M researchgate.net.

For palmatine in goldenseal root powder, the LOD was determined to be 0.5 µg/mL, which corresponds to detection levels of 0.004% w/w in test samples researchgate.net.

The HPLC-PDA method for palmatine in Haedoksamul-tang yielded LOD values ranging from 0.131–0.296 μg/mL researchgate.netmdpi.com.

Limits of Quantification (LOQ) denote the lowest concentration of an analyte in a sample that can be quantitatively measured with acceptable precision and accuracy under the established experimental conditions of the analytical method chromatographyonline.comscielo.br. LOQ determination is crucial for impurity quantification and analyses of samples with low analyte levels scielo.br. Similar to LOD, LOQ can be determined using the S/N ratio (typically 10:1) or calculated using the formula LOQ = 10σ/S chromatographyonline.comnih.govscielo.br.

Quantification limits for palmatine have been reported as:

The HPLC method for palmatine in Fibraurea tinctoria Lour established an LOQ of 0.5101 µg/mL nih.gov.

An LC-ESI-MS method for palmatine in rabbit plasma reported a lower limit of quantification of 0.1 ng/mL researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma determined a lower limit of quantification of 0.31 ng/mL nih.gov.

For the HPLC-PDA method for palmatine in Haedoksamul-tang, LOQ values ranged from 0.398–0.898 μg/mL researchgate.netmdpi.com.

Table 1: Summary of Linearity, LOD, and LOQ for Palmatine

| Method/Matrix | Linearity Range | r² | LOD | LOQ | Citation |

| HPLC (Fibraurea tinctoria Lour) | y = 42890x + 743.9 | 0.9998 | 0.1683 µg/mL | 0.5101 µg/mL | nih.gov |

| LC-ESI-MS (Rabbit Plasma) | 0.1-400 ng/mL | Not specified | Not specified | 0.1 ng/mL | researchgate.net |

| HPLC-ESI-MS (Rat Plasma) | 0.31-20 ng/mL | Not specified | Not specified | 0.31 ng/mL | nih.gov |

| HPLC-PDA (Haedoksamul-tang) | 2.50–25.00 μg/mL | ≥ 0.9994 | 0.131–0.296 μg/mL | 0.398–0.898 μg/mL | researchgate.netmdpi.com |

| CL Method | 5.0 × 10⁻⁹ to 1.0 × 10⁻⁶ M | Not specified | 6.0 × 10⁻¹⁰ M | Not specified | researchgate.net |

| LC (Goldenseal Root Powder) | 0.3-2 g powder/100 mL solvent | Not specified | 0.5 µg/mL (0.004% w/w) | Not specified | researchgate.net |

Precision (Intra-day and Inter-day) and Accuracy

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under specified conditions elementlabsolutions.com. It encompasses two main aspects:

Intra-day precision (Repeatability): Measures the variability within a single day, typically performed by a single analyst using the same equipment europa.eubiopharminternational.com.

Inter-day precision (Intermediate Precision): Assesses variability over multiple days, often involving different analysts, instruments, or reagent batches within the same laboratory europa.eubiopharminternational.compda.org. Precision is commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV) researchgate.neteuropa.eu.

Reported precision data for palmatine methods include:

An LC-ESI-MS method for palmatine in rabbit plasma demonstrated strong precision, with both intra-day and inter-day precision values consistently below 7.10% researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma reported inter- and intra-day precision (R.S.D. %) values that were all within 15% nih.gov.

For the HPLC-PDA method used to quantify palmatine in Haedoksamul-tang, the intra-day and inter-day RSDs for palmatine were notably low, all being less than 4% researchgate.netmdpi.com. More specifically, intra-day RSDs for the four compounds (including palmatine) ranged from 0.111% to 2.857%, and inter-day RSDs ranged from 0.946% to 3.593% mdpi.com.

Accuracy quantifies the closeness of agreement between the measured value and the true or accepted reference value of the analyte wjarr.comelementlabsolutions.com. It is a critical parameter to ensure the reliability of quantitative results. Accuracy is frequently assessed by analyzing samples with known concentrations (spiked samples) and determining the percentage recovery or bias from the true value elementlabsolutions.comeuropa.eu.

Accuracy data for palmatine methods indicate:

The LC-ESI-MS method for palmatine in rabbit plasma showed excellent accuracy, with bias percentages within ±7.11% researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma reported accuracy (%bias) ranging from -5% to 5% nih.gov.

In the HPLC-PDA method for Haedoksamul-tang, the accuracy values for palmatine were high, ranging from 96.74–102.53% for intra-day measurements and 97.95–100.83% for inter-day measurements researchgate.netmdpi.com.

Table 2: Summary of Precision and Accuracy for Palmatine

| Method/Matrix | Precision (Intra-day RSD) | Precision (Inter-day RSD) | Accuracy (% Bias / % Recovery) | Citation |

| LC-ESI-MS (Rabbit Plasma) | < 7.10% | < 7.10% | Within ±7.11% | researchgate.net |

| HPLC-ESI-MS (Rat Plasma) | < 15% | < 15% | -5% to 5% | nih.gov |

| HPLC-PDA (Haedoksamul-tang) | < 4% (0.111–2.857%) | < 4% (0.946–3.593%) | 96.74–102.53% (Intra-day), 97.95–100.83% (Inter-day) | researchgate.netmdpi.com |

Extraction Recovery Determination

Studies on palmatine have reported varying extraction efficiencies depending on the matrix and extraction method employed:

An LC-ESI-MS method for palmatine in rabbit plasma indicated a mean absolute recovery of more than 72% researchgate.net.

Another HPLC-ESI-MS method, also for palmatine in rat plasma, reported an average extraction recovery of 64.2% nih.gov.

For the determination of alkaloids in goldenseal root powder using an LC method, the recoveries for palmatine were found to be as high as 92.3% researchgate.net.

In the HPLC-PDA method for palmatine in Haedoksamul-tang, the average recoveries ranged from 92.33% to 116.72%, with RSD values less than 5% researchgate.netmdpi.com. Specifically, the average recoveries for palmatine were within 92.33% to 116.72% with RSD values ranging from 0.731% to 4.705% mdpi.com.

A study employing a deep eutectic solvent for the extraction of palmatine, along with other components, reported good recoveries in the range of 92.84–113.72% mdpi.com.

Table 3: Summary of Extraction Recovery for Palmatine

| Method/Matrix | Average Extraction Recovery | Citation |

| LC-ESI-MS (Rabbit Plasma) | > 72% | researchgate.net |

| HPLC-ESI-MS (Rat Plasma) | 64.2% | nih.gov |

| LC (Goldenseal Root Powder) | 92.3% | researchgate.net |

| HPLC-PDA (Haedoksamul-tang) | 92.33–116.72% | researchgate.netmdpi.com |

| Deep Eutectic Solvent Extraction (Coptis chinensis) | 92.84–113.72% | mdpi.com |

Molecular and Cellular Mechanisms of Action of Palmatine Hydroxide

Interaction with Specific Molecular Targets

Palmatine (B190311) hydroxide's multifaceted pharmacological profile stems from its ability to interact with and modulate the function of several specific molecular targets. These interactions, detailed in the following subsections, underpin its observed anti-inflammatory, antiviral, anticancer, and neuroprotective properties.

Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibition

Palmatine hydroxide (B78521) acts as an irreversible inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO-1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. explorationpub.comfrontiersin.orgcaymanchem.com IDO-1 is a significant target in immunotherapy due to its role in creating an immunosuppressive microenvironment. mdpi.comresearchgate.netscielo.br The inhibitory activity of palmatine hydroxide against IDO-1 has been quantified with half-maximal inhibitory concentrations (IC50) of 3 µM against human IDO-1 expressed in HEK293 cells (HEK293-hIDO-1) and 157 µM against recombinant human IDO-1 (rhIDO-1). explorationpub.comfrontiersin.orgcaymanchem.comsci-hub.st This irreversible inhibition suggests a strong and lasting effect on the enzyme's function.

Table 1: IDO-1 Inhibition by this compound

| Target | IC50 Value | Source |

|---|---|---|

| HEK293-hIDO-1 | 3 µM | explorationpub.comfrontiersin.orgcaymanchem.comsci-hub.st |

Viral Protease Inhibition (e.g., West Nile Virus NS2B-NS3 Protease)

This compound has been identified as an inhibitor of the West Nile virus (WNV) NS2B-NS3 protease, an essential enzyme for viral replication. frontiersin.orgresearchgate.netnih.govresearchgate.net The inhibition occurs in an uncompetitive manner, with an IC50 value of 96 µM. explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net This mechanism suggests that this compound binds to the enzyme-substrate complex. Beyond direct enzymatic inhibition, palmatine has demonstrated the ability to suppress WNV replication in cell culture with a 50% effective concentration (EC50) of 3.6 µM. explorationpub.com Its antiviral activity extends to other flaviviruses, with EC50 values of 26.4 µM for Dengue virus serotype 2 (DENV-2) and 7.3 µM for Yellow Fever Virus (YFV). explorationpub.com

Table 2: Antiviral Activity of Palmatine

| Virus | Target/Assay | IC50/EC50 Value | Source |

|---|---|---|---|

| West Nile Virus (WNV) | NS2B-NS3 Protease | 96 µM (IC50) | explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net |

| West Nile Virus (WNV) | Viral Suppression | 3.6 µM (EC50) | explorationpub.com |

| Dengue Virus 2 (DENV-2) | Viral Suppression | 26.4 µM (EC50) | explorationpub.com |

Aurora Kinase A (AURKA) Modulation

Palmatine modulates the activity of Aurora Kinase A (AURKA), a key regulator of mitotic progression that is often overexpressed in various cancers. wikipedia.orgfrontiersin.org Studies have shown that palmatine reduces the protein levels of AURKA in colon cancer cells. explorationpub.comresearchgate.net This downregulation of AURKA leads to a G2/M phase cell cycle arrest and induction of apoptosis. explorationpub.comresearchgate.net Mechanistically, palmatine attenuates the stability of the AURKA protein and diminishes its nuclear localization by interfering with the interaction between AURKA and Myosin heavy chain 9 (MYH9), which acts as an auxiliary protein for AURKA's nuclear transport. wikipedia.org

Urease Inhibition (e.g., Helicobacter pylori urease)

Palmatine exhibits significant inhibitory activity against urease, particularly from Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. conicet.gov.ar The inhibition of H. pylori urease (HPU) by palmatine is dose-dependent, with an IC50 value of 0.53 ± 0.01 mM. For comparison, its IC50 against jack bean urease (JBU) is 0.03 ± 0.00 mM. Kinetic analysis has revealed that palmatine acts as a noncompetitive inhibitor for both HPU and JBU. The mechanism of inhibition involves interaction with the sulfhydryl groups in the active site of the enzyme, rather than interacting with the nickel ions (Ni2+). This inhibition is reversible, as demonstrated by DTT reactivation assays.

Table 3: Urease Inhibition by Palmatine

| Urease Source | IC50 Value (mM) | Inhibition Type | Source |

|---|---|---|---|

| Helicobacter pylori Urease (HPU) | 0.53 ± 0.01 | Noncompetitive |

Acetylcholinesterase (AChE) Inhibition

Palmatine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is relevant to the management of neurodegenerative conditions like Alzheimer's disease. frontiersin.orgresearchgate.net Different studies have reported varying IC50 values for palmatine against AChE, ranging from 0.46 µM to 9.14 µM. explorationpub.comnih.govconicet.gov.ar The mechanism of inhibition has been described as mixed competitive, indicating that palmatine can bind to both the catalytic site and a peripheral site on the enzyme. conicet.gov.ar Palmatine shows selectivity for AChE over butyrylcholinesterase (BChE), with a reported IC50 for BChE being significantly higher at over 100 µM or 6.84 µM in another study. explorationpub.comresearchgate.net

Table 4: Acetylcholinesterase (AChE) Inhibition by Palmatine

| Study/Source | IC50 Value for AChE (µM) | Inhibition Type | Source |

|---|---|---|---|

| Cayman Chemical | 0.51 | - | researchgate.net |

| Jung et al. (2009) | 0.44 - 0.80 | - | frontiersin.org |

| Lin et al. (2020a) | 1.49 (µg/mL) | - | |

| Bonesi et al. | 7.4 (µg/mL) | - | nih.gov |

| Unnamed Study | 9.14 | - | nih.gov |

Alpha-Glucosidase and DPP-IV Enzyme Inhibition (in silico)

In silico studies, specifically molecular docking, have predicted that palmatine has the potential to inhibit alpha-glucosidase and dipeptidyl peptidase-IV (DPP-IV), two enzymes that are targets in the management of diabetes mellitus. For alpha-glucosidase, which is involved in carbohydrate digestion, palmatine showed a binding affinity of -6.1 kcal/mol. For DPP-IV, an enzyme that degrades incretin (B1656795) hormones, palmatine exhibited a binding affinity of -7.1 kcal/mol. While these computational findings suggest a potential inhibitory role, some in vitro studies have shown weak to moderate inhibitory effects. For instance, one study reported an IC50 of 9.39 µM for alpha-glucosidase and 8.7 µM for DPP-IV.

Table 5: In Silico and In Vitro Inhibition of Alpha-Glucosidase and DPP-IV by Palmatine

| Enzyme | Binding Affinity (kcal/mol, in silico) | IC50 Value (µM, in vitro) | Source |

|---|---|---|---|

| Alpha-Glucosidase | -6.1 | 9.39 |

Modulation of Cellular Processes

This compound influences fundamental cellular activities, leading to the inhibition of cancer cell proliferation and the attenuation of inflammatory responses. These effects are achieved through the targeted modulation of specific molecular pathways and markers.

Induction of Apoptosis via Mitochondrial Pathways

Palmatine has been shown to induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial-associated pathway. nih.gov This intrinsic pathway is a critical mechanism for eliminating damaged or unwanted cells. The process is initiated by various stress signals that converge on the mitochondria, leading to the release of pro-apoptotic proteins into the cytoplasm. thoracickey.com

The integrity of the mitochondrial outer membrane is a crucial checkpoint in this process. thoracickey.com Palmatine's influence on this pathway leads to a cascade of events culminating in cell death. Research indicates that palmatine can induce mitophagy, the selective degradation of mitochondria, which is a vital process for maintaining mitochondrial health. nih.gov However, in the context of cancer, its pro-apoptotic effects are more prominent.

Studies have demonstrated that palmatine modulates the expression and activity of several key apoptosis-related proteins. nih.gov It promotes the expression of pro-apoptotic proteins such as p53 and p73. nih.gov The p53 protein plays a significant role in sensing cellular stress and can initiate apoptosis by activating genes like Bax. mdpi.com

Palmatine treatment has been observed to increase the levels of active Caspase-3 and Caspase-9. nih.gov Caspases are a family of proteases that execute the apoptotic process. nih.gov The activation of Caspase-9 is a key event following the release of cytochrome c from the mitochondria, which then leads to the activation of executioner caspases like Caspase-3. thoracickey.comresearchgate.net

Furthermore, palmatine induces the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates Caspase-9. thoracickey.com

Conversely, palmatine has been shown to reduce the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov These proteins normally function to prevent mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. nih.govd-nb.info By downregulating Bcl-2 and Bcl-xL, palmatine facilitates the pro-apoptotic signaling cascade. nih.govnih.gov

| Apoptosis Marker | Effect of Palmatine | Role in Apoptosis |

| p53 | Increased expression | Pro-apoptotic transcription factor |

| p73 | Increased expression | Pro-apoptotic transcription factor |

| Caspase-3 | Increased activation | Executioner caspase |

| Caspase-9 | Increased activation | Initiator caspase |

| Cytochrome c | Increased release from mitochondria | Activates the apoptosome |

| Bcl-2 | Decreased expression | Anti-apoptotic protein |

| Bcl-xL | Decreased expression | Anti-apoptotic protein |

Cell Cycle Arrest (e.g., G2/M phase arrest)

In addition to inducing apoptosis, palmatine can halt the proliferation of cancer cells by causing cell cycle arrest, specifically at the G2/M phase. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. genome.jp The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. wikipedia.org

Research has confirmed that palmatine induces G2/M phase arrest in colon cancer cells. nih.gov This arrest is a crucial mechanism for its anti-cancer activity, as it provides an opportunity for the cell to either repair DNA damage or undergo apoptosis if the damage is irreparable. taylorandfrancis.com

Influence on Gene Expression (e.g., TNF-α, IL-10 mRNA, PPAR-γ, C/EBP-α)

Palmatine exerts its influence on cellular function by modulating the expression of various genes involved in inflammation and adipogenesis.

It has been shown to affect the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10). TNF-α is a pro-inflammatory cytokine, while IL-10 is generally considered anti-inflammatory. frontiersin.orgnih.gov The modulation of these cytokines is a key aspect of palmatine's anti-inflammatory properties.

Palmatine also influences the expression of transcription factors like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein-alpha (C/EBP-α). mdpi.comnih.gov These proteins are master regulators of adipogenesis, the process of fat cell formation. mdpi.comresearchgate.net PPAR-γ activation is known to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory mediators. nih.gov C/EBP-α works in concert with PPAR-γ to regulate adipocyte genes. nih.gov The interplay between these transcription factors is crucial in metabolic and inflammatory signaling. mdpi.comresearchgate.net

| Gene | Function | Effect of Palmatine (Inferred) |

| TNF-α | Pro-inflammatory cytokine | Modulation of expression |

| IL-10 | Anti-inflammatory cytokine | Modulation of expression |